2-(4-fluorophenoxy)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenoxy group, a hydroxyethoxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-fluorophenoxyacetic acid: This can be achieved by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Preparation of 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethylamine: This intermediate can be synthesized by reacting 4-methylbenzyl chloride with ethylene glycol to form 2-(4-methylphenyl)ethanol, which is then converted to the corresponding amine using ammonia or an amine source.
Coupling Reaction: The final step involves coupling 4-fluorophenoxyacetic acid with 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]acetamide
- 2-(4-bromophenoxy)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]acetamide
- 2-(4-methylphenoxy)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]acetamide
Uniqueness
2-(4-fluorophenoxy)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]acetamide is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4/c1-14-2-4-15(5-3-14)18(24-11-10-22)12-21-19(23)13-25-17-8-6-16(20)7-9-17/h2-9,18,22H,10-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVATAHTMXUXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)F)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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